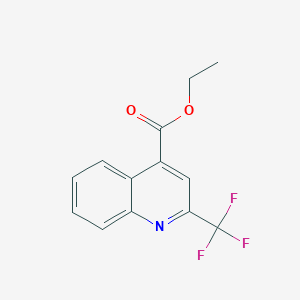

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate

Descripción general

Descripción

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in recent years with societal expectations that chemists should produce greener and more sustainable chemical processes . The synthesis includes methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

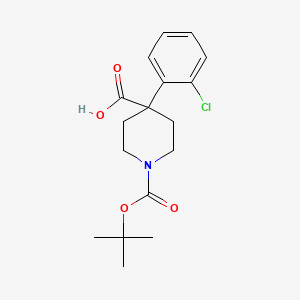

The molecular structure of Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is represented by the formula C13H10F3NO2 . The InChI key is not available .Chemical Reactions Analysis

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . It was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring to enhance its cytotoxic activity .Aplicaciones Científicas De Investigación

Organic Synthesis and Fluorinated Compounds

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate serves as a synthetic intermediate for more complex fluorinated compounds. Researchers have explored its applications in C–F bond activation, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .

Cycloaddition Reactions

Transition metal-catalyzed cycloaddition reactions involving α-trifluoromethylstyrenes (derivatives of our compound) have been developed. These reactions lead to the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Antimicrobial Properties

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line, HePG2 hepatocellular carcinoma cell line, and weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests potential antimicrobial applications.

Rare Earth Complexes

Researchers have prepared novel rare earth complexes using our compound. These complexes involve metals such as Eu3+, Tb3+, Gd3+, Sm3+, and Dy3+ .

Biocatalysis and Quinoline Derivatives

An efficient, eco-friendly biocatalytic approach has been developed for the synthesis of quinoline derivatives, including our compound, via α-chymotrypsin-catalyzed Friedländer reactions .

Potential Anticancer Agents

Modification of the side-chain substituent or formation of new heterocyclic rings fused to the pyridine ring may enhance the cytotoxic activity of our compound. Quinoline derivatives have been explored as potential anticancer agents .

Safety and Hazards

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Mecanismo De Acción

Target of Action

Many quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

The interaction between a quinoline derivative and its target usually involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation or activity of the target .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways depending on their targets. For example, some quinoline-based drugs inhibit enzymes involved in DNA replication, thereby preventing the growth of cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives, for example, are often well absorbed due to their planar structure and can be metabolized by liver enzymes .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For instance, if a quinoline derivative inhibits an enzyme required for cell division, the result could be cell cycle arrest .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of a compound. For example, the efficacy of a drug can be affected by the pH of the stomach or the presence of food .

Propiedades

IUPAC Name |

ethyl 2-(trifluoromethyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-7-11(13(14,15)16)17-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBSGRJRYFODRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719865 | |

| Record name | Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185292-57-2 | |

| Record name | Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)

![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)

![methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B3026834.png)

![9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B3026843.png)

![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026847.png)